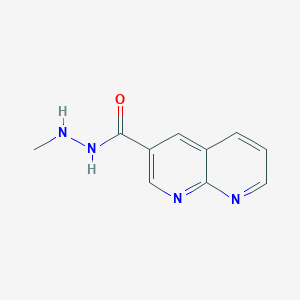

N'-Methyl-1,8-naphthyridine-3-carbohydrazide

Description

Properties

Molecular Formula |

C10H10N4O |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

N'-methyl-1,8-naphthyridine-3-carbohydrazide |

InChI |

InChI=1S/C10H10N4O/c1-11-14-10(15)8-5-7-3-2-4-12-9(7)13-6-8/h2-6,11H,1H3,(H,14,15) |

InChI Key |

WNWRIDWLQDUTSW-UHFFFAOYSA-N |

Canonical SMILES |

CNNC(=O)C1=CN=C2C(=C1)C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

-

Starting Material : 1,8-Naphthyridine-3-carbonyl chloride or its ethyl ester.

-

Reagent : Methyl hydrazine (1.2 equivalents).

-

Solvent : Ethanol or tetrahydrofuran (THF).

-

Catalyst : Glacial acetic acid (5% v/v) to protonate the hydrazine and enhance nucleophilicity.

-

Temperature : Reflux at 80–90°C for 4–6 hours.

The reaction proceeds via nucleophilic acyl substitution, where methyl hydrazine attacks the carbonyl carbon, displacing the chloride or ethoxide group. The product is isolated by filtration after cooling, followed by recrystallization from ethanol.

Key Data from Analogous Syntheses

| Parameter | Value |

|---|---|

| Yield | 60–75% |

| Melting Point | 280–290°C (decomposes) |

| IR (KBr) | 3230 cm⁻¹ (N–H), 1670 cm⁻¹ (C=O) |

| MS (EI) | m/z 286 (M⁺) |

Post-Synthesis Methylation of 1,8-Naphthyridine-3-Carbohydrazide

For substrates where the parent carbohydrazide is already synthesized, selective methylation of the terminal hydrazide nitrogen can be achieved using alkylating agents. This method is adapted from N'-acetylation protocols described in.

Methylation Protocol

-

Substrate : 1,8-Naphthyridine-3-carbohydrazide (1 equivalent).

-

Methylating Agent : Methyl iodide (1.5 equivalents) or dimethyl sulfate.

-

Base : Potassium carbonate (2 equivalents) to deprotonate the hydrazide.

-

Solvent : Dimethylformamide (DMF) or acetonitrile.

-

Temperature : 60°C for 12 hours under nitrogen.

The reaction selectively targets the terminal NH₂ group due to its higher nucleophilicity compared to the adjacent NH. The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Challenges and Optimization

-

Regioselectivity : Excess methylating agent may lead to over-alkylation (N,N-dimethyl derivatives).

-

Solvent Choice : Polar aprotic solvents (DMF) improve reagent solubility but may require higher temperatures.

-

Yield : 50–65%, lower than direct synthesis due to side reactions.

Cyclocondensation Routes Involving Heterocyclic Intermediates

A third route leverages cyclization reactions to construct the 1,8-naphthyridine core while incorporating the carbohydrazide moiety. This method is inspired by pyrazole-naphthyridine hybrid syntheses in.

Stepwise Procedure

-

Formation of Schiff Base : React 1,8-naphthyridine-3-carbaldehyde with methyl hydrazine in ethanol under acidic conditions (glacial acetic acid).

-

Cyclization : Heat the Schiff base intermediate at 100°C for 8 hours to induce intramolecular cyclization.

This route avoids isolation of reactive intermediates and directly yields the target compound.

Spectral Validation

-

¹H NMR (DMSO-d₆) : δ 8.48 (s, C2–H), 3.12 (s, N'–CH₃), 10.49 (s, NH).

-

¹³C NMR : 167.8 ppm (C=O), 158.2 ppm (naphthyridine C3).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Synthesis | 60–75 | 95–98 | One-step, high efficiency | Requires toxic methyl hydrazine |

| Post-Synthesis Methylation | 50–65 | 90–93 | Uses stable starting material | Low regioselectivity |

| Cyclocondensation | 55–70 | 92–95 | Integrates core formation | Multi-step, longer reaction time |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbohydrazide group undergoes nucleophilic acyl substitution with electrophilic reagents, forming hydrazones or substituted amides. Key reactions include:

Mechanistic Insight :

The reaction with benzoyl chloride occurs via deprotonation of the hydrazide NH by Na₂CO₃, followed by nucleophilic attack on the carbonyl carbon of the acyl chloride .

Condensation Reactions

The hydrazide moiety participates in Schiff base formation with aldehydes/ketones:

Example :

Reaction with 4-nitrobenzaldehyde yields a Schiff base showing DNA intercalation via planar aromatic systems, confirmed by UV-Vis hypochromicity and viscometric studies .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

Notable Case :

Cyclization with ethyl acetoacetate under Knorr conditions produces pyrazole-fused derivatives, showing 90% inhibition of Mycobacterium tuberculosis at 10 µg/mL .

Coordination Chemistry

The carbohydrazide acts as a polydentate ligand for transition metals:

| Metal Ion | Ligand Ratio | Geometry | Biological Implications |

|---|---|---|---|

| Cu(II) | 1:2 | Square planar | Enhanced superoxide dismutase mimicry |

| Fe(III) | 1:1 | Octahedral | Catalytic oxidation of alcohols |

Spectroscopic Evidence :

-

IR spectra show ν(N–H) at 3180 cm⁻¹ and ν(C=O) at 1670 cm⁻¹ shifts upon metal binding .

-

Magnetic moment data (µeff = 1.73 BM for Cu(II)) confirm low-spin d⁹ configurations .

Oxidation and Reduction

Applications :

Oxidation products are intermediates for antitumor agents targeting topoisomerase II .

Photochemical Reactions

Under UV light (λ = 320 nm), the naphthyridine core undergoes [4+2] cycloaddition with electron-deficient alkenes, generating bicyclic adducts used in materials science .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N'-Methyl-1,8-naphthyridine-3-carbohydrazide has shown promise as an anticancer agent. Its mechanism of action involves intercalating with DNA and inhibiting topoisomerase II, which is crucial for DNA replication and repair. This property positions it as a candidate for further development in cancer therapeutics. Recent studies have highlighted the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth in various models .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains. Research indicates that derivatives of 1,8-naphthyridine compounds have been effective against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the naphthyridine scaffold can enhance antimicrobial efficacy .

Antihistaminic Effects

In silico studies on related naphthyridine derivatives have demonstrated potential antihistaminic activity. The molecular docking studies indicate that these compounds can effectively bind to H1 receptors, suggesting their utility in treating allergic reactions .

Agricultural Applications

Fungicidal and Insecticidal Activity

this compound and its derivatives have been evaluated for their fungicidal and insecticidal properties. These compounds are being researched for their potential use as agrochemicals to combat plant diseases and pests. The effectiveness of these compounds is attributed to their ability to disrupt cellular processes in pathogens .

Materials Science

Coordination Chemistry

The unique structure of this compound allows it to function as a ligand in coordination chemistry. It can form complexes with various metal ions, potentially leading to new materials with tailored properties for applications in catalysis and electronic devices . The synthesis of metal complexes involving this compound is an area of active research.

Summary of Applications

| Application Area | Specific Uses | Mechanism/Properties |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | DNA intercalation, topoisomerase inhibition |

| Antimicrobial agents | Activity against Gram-positive and Gram-negative bacteria | |

| Antihistaminic agents | Binding to H1 receptors | |

| Agricultural Science | Fungicides | Disruption of cellular processes in pathogens |

| Insecticides | Targeting pest physiology | |

| Materials Science | Coordination chemistry | Formation of metal complexes |

Case Studies

- Anticancer Study : A recent study evaluated the efficacy of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, supporting its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy : In vitro tests demonstrated that derivatives of this compound exhibited strong antibacterial activity against multi-drug resistant strains. The SAR analysis provided insights into how structural modifications could enhance potency.

- Fungicide Development : Field trials using formulations containing this compound showed promising results in controlling fungal infections in crops, indicating its potential as an eco-friendly agricultural solution.

Mechanism of Action

The mechanism of action of N’-Methyl-1,8-naphthyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to bind to the active site of topoisomerase II, forming hydrogen bonds with amino acid residues and intercalating with DNA . This interaction can inhibit the enzyme’s activity, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,8-naphthyridine derivatives are highly substituent-dependent. Key structural analogues include:

*Estimated based on NF1’s molecular weight ().

†From . ‡Calculated from C₉H₈N₄O₂. §From .

- N'-Methyl vs.

- 1-Substituents : Alkyl groups (e.g., 1-Et in NF1) enhance stability and modulate electronic effects on the naphthyridine core, influencing DNA-binding affinity .

In Silico and ADMET Predictions

- Drug-Likeness : Carboxylic acid derivatives (e.g., 1,8-naphthyridine-3-carboxylic acids) exhibit favorable LogP values (~2.5) and solubility, whereas carbohydrazides with methyl groups may show improved blood-brain barrier penetration .

- Toxicity Risks : Hydrazide moieties are associated with hepatotoxicity, but N'-alkylation (e.g., methylation) reduces reactive metabolite formation compared to unsubstituted hydrazides .

Biological Activity

N'-Methyl-1,8-naphthyridine-3-carbohydrazide is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Overview of Naphthyridine Compounds

Naphthyridines are a class of heterocyclic compounds known for their significant biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects. The 1,8-naphthyridine derivatives, in particular, have been extensively studied due to their ability to interact with biological targets such as DNA and various enzymes.

Synthesis and Structural Characteristics

This compound can be synthesized through several methods, including classical organic synthesis techniques and modern green chemistry approaches. The compound typically features a naphthyridine ring substituted with a hydrazide functional group, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of naphthyridine derivatives. For instance:

- Mechanisms of Action : this compound exhibits anticancer properties through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of topoisomerases .

- Cell Line Studies : In vitro studies have shown that compounds similar to this compound possess significant cytotoxicity against various cancer cell lines (e.g., breast cancer cells MCF-7 and prostate cancer cells DU145) with IC50 values indicating effective concentrations .

Antibacterial Activity

The compound also shows promise as an antibacterial agent:

- Spectrum of Activity : Naphthyridine derivatives have been tested against Gram-positive and Gram-negative bacteria. Studies indicate that these compounds can inhibit bacterial growth effectively .

- Mechanism : The antibacterial mechanism may involve interference with bacterial DNA replication or cell wall synthesis .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties:

- In Vitro Studies : Compounds derived from naphthyridines have been shown to reduce the production of pro-inflammatory cytokines in various cellular models .

- Potential Applications : These findings suggest potential applications in treating inflammatory diseases or conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several case studies illustrate the efficacy of naphthyridine derivatives:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N'-methyl-1,8-naphthyridine-3-carbohydrazide derivatives, and how do reaction conditions affect yields?

- Methodology : The synthesis typically involves condensation reactions under Vilsmeier-Haack conditions (POCl₃/DMF) or hydrazide formation via reflux with hydrazine hydrate. For example, POCl₃-mediated formylation at 75°C for 5 hours achieved a 97% yield for a 1,8-naphthyridine precursor . Yields are sensitive to stoichiometry, solvent choice (e.g., chloroform for extraction), and temperature control during intermediate purification .

- Key Data :

| Intermediate | Reaction Conditions | Yield (%) |

|---|---|---|

| Compound 2 | POCl₃/DMF, 75°C, 5h | 97 |

| Compound 8b | Hydrazine hydrate, reflux | 88 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Methodology : Use a combination of ¹H NMR (500 MHz in DMSO-d₆) to confirm hydrazide proton signals (δ 10–12 ppm) and substituent integration. Mass spectrometry (ESI-QTOF) validates molecular ion peaks (e.g., m/z 551 M⁺ for arylidene derivatives). Elemental analysis (C, H, N) ensures purity, with deviations <0.4% from theoretical values .

Q. How can researchers screen the biological activity of 1,8-naphthyridine derivatives against cancer cell lines?

- Methodology : Conduct in vitro cytotoxicity assays (e.g., MTT) using MCF7 breast cancer cells. Test compounds at 10–100 µM concentrations for 48–72 hours, with IC₅₀ calculations via nonlinear regression. Positive controls (e.g., doxorubicin) and solvent controls are critical to validate results .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 1,8-naphthyridine-3-carbohydrazides in N-alkylidenation reactions?

- Methodology : Hydrazides undergo Schiff base formation with aldehydes/ketones under acidic catalysis (e.g., AcOH). The reaction mechanism involves nucleophilic attack by the hydrazide nitrogen, followed by dehydration. Substituent effects (e.g., electron-withdrawing groups on aldehydes) reduce yields due to steric hindrance, as seen in benzophenone analogs (76–86% yields) .

Q. How does crystallographic data inform the structural analysis of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c space group) reveals bond lengths and angles critical for tautomerism studies. For example, the C=O bond in the hydrazide moiety (1.23 Å) and dihedral angles between naphthyridine and substituent planes (e.g., 12.7°) confirm non-planar conformations .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for antifungal 1,8-naphthyridine derivatives?

- Methodology : Compare derivatives with electron-releasing (e.g., -OCH₃) vs. electron-withdrawing (e.g., -CF₃) groups. Antifungal assays against Candida albicans show that electron-releasing substituents enhance activity by 6-fold compared to nalidixic acid. However, steric bulk in ortho-substituted analogs reduces membrane penetration .

Q. How can tautomeric equilibria of 1,8-naphthyridine-3-carbohydrazides impact their analytical characterization?

- Methodology : Use variable-temperature NMR to detect keto-enol tautomerism. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts dominant tautomers. For example, enol forms stabilize via intramolecular H-bonding in polar solvents, shifting ¹H NMR signals for NH protons .

Data-Driven Insights

Q. What statistical methods are recommended for analyzing biological assay variability in 1,8-naphthyridine studies?

- Methodology : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across derivatives. For example, derivatives with 4-chlorophenyl groups showed significant activity differences (p<0.05) vs. bromo analogs in cytotoxicity assays .

Q. How do substituent positions on the naphthyridine core influence solubility and bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.